Potent Myeloperoxidase (MPO) Inhibition: A 1500-Fold Advantage Over a Structurally Distinct MPO Inhibitor
1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one demonstrates exceptionally potent inhibition of MPO chlorination activity. In a direct head-to-head comparison using the same biochemical assay, the target compound (BDBM50554035) exhibits an IC50 value of 1.0 nM, which is 1500-fold more potent than the comparator compound BDBM50554046, which has an IC50 of 1500 nM [1][2]. Both assays measured inhibition of recombinant human MPO in the presence of 120 mM NaCl after a 10-minute incubation.
| Evidence Dimension | MPO Chlorination Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (BDBM50554035) |
| Comparator Or Baseline | 1500 nM (BDBM50554046) |
| Quantified Difference | 1500-fold more potent |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay |
Why This Matters
This substantial difference in potency directly influences the selection of a lead compound for MPO-related drug discovery, as it dictates the effective concentration required for target engagement and potential for off-target effects.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231). View Source
- [2] BindingDB. (n.d.). BDBM50554046 (CHEMBL4783713). View Source
